1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[3-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[3-(trifluoromethyl)phenyl]urea” contains several functional groups. It has an amino group (-NH2), a dicyanoethenyl group (-C(CN)2), a trifluoromethyl group (-CF3), and a phenyl group (a benzene ring). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve reactions that introduce the various functional groups. For example, the amino group might be introduced through a reaction with ammonia or an amine. The dicyanoethenyl group might be introduced through a reaction with a compound containing a cyano group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl group suggests that the compound has some degree of aromatic character. The dicyanoethenyl group might contribute to the compound’s polarity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amino group is a common nucleophile and can participate in various substitution and addition reactions. The dicyanoethenyl group might undergo addition reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the highly electronegative trifluoromethyl group might make the compound somewhat polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Characterization
Research in this area often investigates the synthesis of urea derivatives, highlighting methodologies and structural characterizations. For instance, studies have shown efficient methods for synthesizing various urea derivatives through reactions involving amino compounds and isocyanates, offering insights into their structural properties through NMR, ESI-MS, and X-ray diffraction analyses (Li & Chen, 2008). Furthermore, the structural elucidation of specific urea compounds has been achieved, providing a foundation for understanding their potential applications in various scientific domains (Atioğlu et al., 2017).
Potential Anticancer Agents
A significant area of research involves evaluating the anticancer potential of urea derivatives. Investigations into symmetrical and non-symmetrical N,N'-diarylureas have identified these compounds as potent activators of specific kinases, demonstrating their ability to inhibit cancer cell proliferation. This research suggests that these urea derivatives may serve as leads for the development of potent, non-toxic, and target-specific anticancer agents, with ongoing studies to improve their solubility and biological activity (Denoyelle et al., 2012).
Antimicrobial Applications
The antimicrobial properties of urea derivatives have also been a focus, with studies synthesizing and evaluating the antimicrobial activity of various urea-linked compounds. These investigations provide insights into the potential use of urea derivatives as antimicrobial agents, contributing to the development of new therapeutic options for combating microbial infections (Singh et al., 2015).
Anion Recognition and Sensor Development
Research into substituted phenyl urea and thiourea derivatives has explored their anion recognition properties, contributing to the development of sensors for detecting specific anions. This area of research highlights the potential application of urea derivatives in designing sensors and devices for environmental monitoring, healthcare diagnostics, and chemical processing (Singh et al., 2016).
Properties
IUPAC Name |
1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N5O/c13-12(14,15)7-2-1-3-8(4-7)19-11(21)20-10(6-17)9(18)5-16/h1-4H,18H2,(H2,19,20,21)/b10-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSQTPLZWQHSAV-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC(=C(C#N)N)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)N/C(=C(/C#N)\N)/C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.